molecular formula C16H22ClN3O3S B2703221 (E)-N-[2-(4-acetylpiperazin-1-yl)ethyl]-2-(4-chlorophenyl)ethenesulfonamide CAS No. 1119371-07-1

(E)-N-[2-(4-acetylpiperazin-1-yl)ethyl]-2-(4-chlorophenyl)ethenesulfonamide

Cat. No. B2703221
CAS RN: 1119371-07-1
M. Wt: 371.88
InChI Key: CKAGVOPNEYXYCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-[2-(4-acetylpiperazin-1-yl)ethyl]-2-(4-chlorophenyl)ethenesulfonamide, commonly known as ACY-1215, is a selective inhibitor of histone deacetylase 6 (HDAC6). HDAC6 is an enzyme that plays an important role in the regulation of gene expression, protein degradation, and cell motility. ACY-1215 has shown promising results in preclinical studies as a potential treatment for various cancers, neurodegenerative diseases, and autoimmune disorders.

Scientific Research Applications

These diverse applications highlight the compound’s multifaceted pharmacological effects. However, further research, including clinical trials, is necessary to fully understand its safety, efficacy, and therapeutic potential in each field . If you need more information or have additional questions, feel free to ask!

properties

IUPAC Name

(E)-N-[2-(4-acetylpiperazin-1-yl)ethyl]-2-(4-chlorophenyl)ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClN3O3S/c1-14(21)20-11-9-19(10-12-20)8-7-18-24(22,23)13-6-15-2-4-16(17)5-3-15/h2-6,13,18H,7-12H2,1H3/b13-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKAGVOPNEYXYCC-AWNIVKPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)CCNS(=O)(=O)C=CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1CCN(CC1)CCNS(=O)(=O)/C=C/C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-acetylpiperazin-1-yl)ethyl]-2-(4-chlorophenyl)ethene-1-sulfonamide

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